N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-8-9(2)25-17(14(8)16(22)18-3)19-15(21)13-7-10-6-11(20(23)24)4-5-12(10)26-13/h4-7H,1-3H3,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLNVPUMTKDUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a thiophene ring, a nitro group, and a benzothiophene moiety. The molecular formula is , with a molecular weight of 346.4 g/mol. Its unique arrangement of functional groups contributes to its diverse biological activities.
1. Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. A study demonstrated that benzothiophene derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell proliferation and survival .
Case Study:
A recent investigation into related benzothiophene compounds showed that they inhibited the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis via mitochondrial pathways . The study highlighted the potential of these compounds as candidates for further development in cancer therapy.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Benzothiophene derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Research Findings:
In vitro tests showed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. Its ability to inhibit leukotriene synthesis suggests a role in managing inflammatory conditions .
Mechanism of Action:
The compound may exert its anti-inflammatory effects by inhibiting specific enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing the production of pro-inflammatory mediators .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene ring or nitro group can significantly influence its pharmacological profile.
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on thiophene | Increased solubility and bioavailability |
| Variations in nitro group | Enhanced anticancer potency through redox cycling |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of this compound, we compare it with structurally related derivatives from the benzoxazole-pyrazoline family (e.g., compounds 7c , 7e , 7f , 7g , and 7h ), which share functional groups such as carboxamides, acetylated pyrazolines, and aromatic heterocycles (Table 1) .
Table 1: Structural and Physicochemical Comparison
| Compound Name / ID | Core Structure | Key Substituents | Melting Point (°C) | Spectral Data (δ, ppm) | Bioactivity Notes |
|---|---|---|---|---|---|
| Target Compound | Benzothiophene | 5-nitro, methylcarbamoyl-thiophene | Not reported | Not reported | Hypothesized antitubercular |
| 7c : N-(5-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[d]oxazol-2-yl)butyramide | Benzoxazole-pyrazoline | Acetyl, thiophene, butyramide | 178–181 | 1H NMR (DMSO): δ 19.41–175.13 | Antitubercular (MIC: 3.12 µg/mL) |
| 7e : N-(5-(1-acetyl-pyrazolin-3-yl)benzo[d]oxazol-2-yl)benzamide | Benzoxazole-pyrazoline | Acetyl, benzamide | 164–168 | 1H NMR (CD3OD): δ 8.437–1.908 | Moderate activity |
| 7f : N-(5-(1-acetyl-pyrazolin-3-yl)benzo[d]oxazol-2-yl)-2-chlorobenzamide | Benzoxazole-pyrazoline | Acetyl, 2-chlorobenzamide | 139–141 | 1H NMR (DMSO): δ 12.548–3.494 | Enhanced lipophilicity |
| 7h : N-(5-(1-acetyl-pyrazolin-3-yl)benzo[d]oxazol-2-yl)-3-chlorobenzamide | Benzoxazole-pyrazoline | Acetyl, 3-chlorobenzamide | 142–144 | 1H NMR (DMSO): δ 12.736–2.244 | Improved metabolic stability |
Key Differences and Implications
Core Heterocycle: The target compound’s benzothiophene core may confer greater planarity and π-stacking capability compared to the benzoxazole in compounds 7c–7h. The 5-nitro group in the target compound is absent in 7c–7h, suggesting higher redox reactivity or susceptibility to nitroreductase enzymes, which could be exploited in prodrug design .
Substituent Effects :
- The methylcarbamoyl-thiophene side chain in the target compound differs from the acetyl-pyrazoline moieties in 7c–7h . The latter are associated with conformational rigidity, which may restrict binding to flexible active sites .
- Chlorinated benzamide derivatives (7f , 7h ) exhibit increased hydrophobicity and metabolic stability compared to the target compound’s nitro-thiophene system, which may be more polar but prone to hydrolysis .
Biological Activity :
- Compounds 7c–7h demonstrated antitubercular activity (MIC values: 3.12–12.5 µg/mL), attributed to their acetyl-pyrazoline motifs disrupting mycobacterial enzyme function. The target compound’s nitro group and benzothiophene core could target similar pathways but with altered potency or selectivity .
Hydrogen-Bonding Patterns :
- The carboxamide and methylcarbamoyl groups in the target compound likely form extensive hydrogen-bonding networks, as observed in analogous systems using graph-set analysis (e.g., R₂²(8) motifs) . This contrasts with the simpler amide interactions in 7c–7h , which rely on benzamide carbonyls for binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
